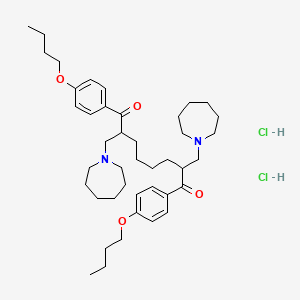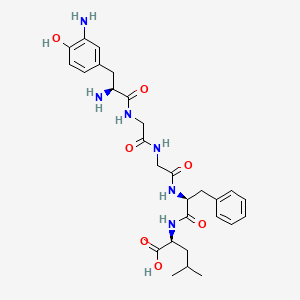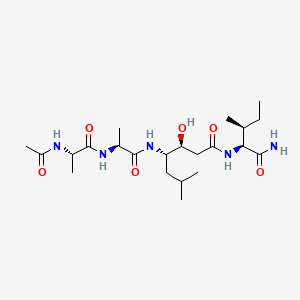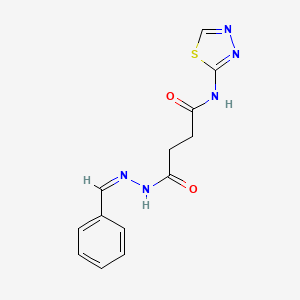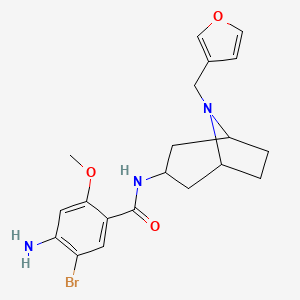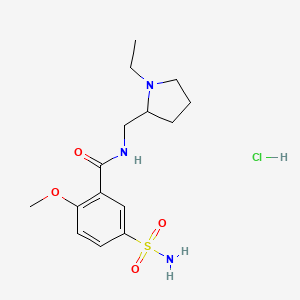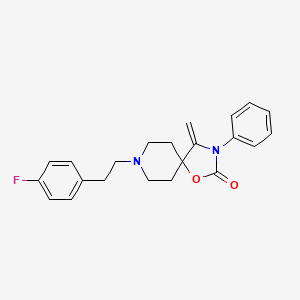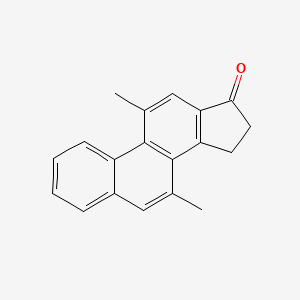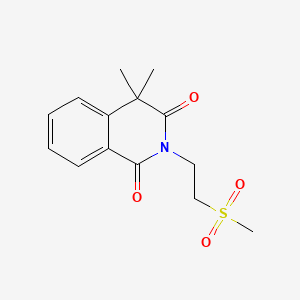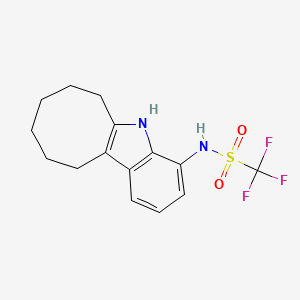
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is a complex organic compound that features a benzothiazole core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt.
化学反応の分析
Types of Reactions
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the benzothiazole ring.
科学的研究の応用
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl and trifluoromethoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
Ethyl (2,2,2-trifluoroethyl)carbonate: Another compound with trifluoroethyl groups, used in different applications.
Methyl (2,2,2-trifluoroethyl)carbonate: Similar in structure but with a methyl group instead of ethyl, used in battery research.
Uniqueness
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is unique due to its combination of a benzothiazole core with trifluoroethyl and trifluoromethoxy substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
130997-57-8 |
|---|---|
分子式 |
C12H11ClF6N2OS2 |
分子量 |
412.8 g/mol |
IUPAC名 |
3-[2-(2,2,2-trifluoroethylsulfanyl)ethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C12H10F6N2OS2.ClH/c13-11(14,15)6-22-4-3-20-8-2-1-7(21-12(16,17)18)5-9(8)23-10(20)19;/h1-2,5,19H,3-4,6H2;1H |
InChIキー |
FOFWIDPEJSJOPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCSCC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


